molecular formula C19H22N2O4 B14438822 1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine CAS No. 73771-56-9

1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine

Cat. No.: B14438822
CAS No.: 73771-56-9
M. Wt: 342.4 g/mol
InChI Key: NJAQMAVGELKCCS-UHFFFAOYSA-N
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Description

1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine is an organic compound known for its unique structure and potential applications in various fields. This compound features two methoxyphenyl groups, a hydroxyimino group, and a pent-4-enamine backbone, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine typically involves aldol condensation reactions. One common method involves the reaction of acetone with p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions. The reaction proceeds through a stepwise sequence to form intermediate products, which are then further reacted to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and ultrasonic irradiation has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine involves its interaction with specific molecular targets and pathways. The compound may act as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and hydroxyl groups. This interaction can lead to the modulation of various biological pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

73771-56-9

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-[5-(hydroxyamino)-1,5-bis(4-methoxyphenyl)pent-1-en-3-ylidene]hydroxylamine

InChI

InChI=1S/C19H22N2O4/c1-24-17-9-4-14(5-10-17)3-8-16(20-22)13-19(21-23)15-6-11-18(25-2)12-7-15/h3-12,19,21-23H,13H2,1-2H3

InChI Key

NJAQMAVGELKCCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=NO)CC(C2=CC=C(C=C2)OC)NO

Origin of Product

United States

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